molecular formula C19H16N2O3S B2890207 N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034608-67-6

N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2890207
CAS RN: 2034608-67-6
M. Wt: 352.41
InChI Key: QDULQBNIOPQJCL-UHFFFAOYSA-N
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Description

“N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide” is a complex organic compound that contains benzofuran and benzo[d]thiazole moieties. Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Benzo[d]thiazole is a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of benzofuran derivatives has attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Thiazole derivatives have also been synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis .


Molecular Structure Analysis

The molecular structure of “N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide” can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and MS . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving “N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide” can be analyzed based on the reactivity of the benzofuran and benzo[d]thiazole moieties. For instance, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide” can be analyzed based on the properties of benzofuran and benzo[d]thiazole. For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives, including the compound , have shown potential anticancer activity . They have been found to inhibit cancerous cell replication and inactivate the serine-threonine kinase (AKT) signaling pathway, causing a mitotic catastrophe . For example, some substituted benzofurans have shown dramatic anticancer activities, with significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Activity

Benzofuran compounds have demonstrated strong antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs.

Anti-oxidative Activity

Benzofuran derivatives have also been found to possess anti-oxidative properties . This means they could potentially be used in the treatment of diseases caused by oxidative stress.

Antiviral Activity

Some benzofuran compounds have shown antiviral activities . For instance, a recently discovered novel macrocyclic benzofuran compound has demonstrated anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Drug Lead Compounds

Due to their diverse biological activities and potential applications, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Synthesis of Complex Benzofuran Derivatives

Benzofuran compounds can be used in the synthesis of complex benzofuran derivatives . Novel methods for constructing benzofuran rings have been discovered, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Mechanism of Action

The mechanism of action of “N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide” can be inferred based on the known biological activities of benzofuran and benzo[d]thiazole derivatives. For example, benzofuran compounds have shown anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , while thiazole derivatives have shown antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Future Directions

The future directions for the research on “N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide” could include further exploration of its biological activities and potential applications as a drug. Given the diverse pharmacological activities of benzofuran and benzo[d]thiazole derivatives , this compound could be a potential lead compound for the development of new drugs.

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-23-16(15-10-12-6-2-4-8-14(12)24-15)11-20-18(22)19-21-13-7-3-5-9-17(13)25-19/h2-10,16H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDULQBNIOPQJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=NC2=CC=CC=C2S1)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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